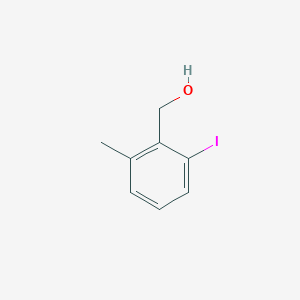
N-(1-carbamothioyl-1-méthylpropyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Carbamothioyl-1-methylpropyl)acetamide: is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.26 g/mol . It is known for its unique structure, which includes a carbamothioyl group attached to a methylpropyl chain and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
n-(1-Carbamothioyl-1-methylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides and several amino acids .
Biochemical Pathways
If the compound does indeed inhibit dhfr as suggested by the mode of action of similar compounds , it could potentially affect the folate pathway, which is crucial for the synthesis of nucleotides and several amino acids.
Pharmacokinetics
The pharmacokinetic properties of N-(1-Carbamothioyl-1-methylpropyl)acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
If the compound does inhibit DHFR, it could potentially lead to a decrease in the synthesis of nucleotides and several amino acids, affecting cell growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Carbamothioyl-1-methylpropyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpropylamine with carbon disulfide to form the intermediate 1-carbamothioyl-1-methylpropylamine . This intermediate is then reacted with acetic anhydride to yield the final product, n-(1-Carbamothioyl-1-methylpropyl)acetamide .
Industrial Production Methods
In industrial settings, the production of n-(1-Carbamothioyl-1-methylpropyl)acetamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Carbamothioyl-1-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Thiols and amines: from reduction reactions.
Substituted acetamides: from nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(1-Carbamothioyl-1-methylpropyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
n-(1-Carbamothioyl-1-methylpropyl)formamide: Similar structure but with a formamide group instead of an acetamide group.
Uniqueness
n-(1-Carbamothioyl-1-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-4-7(3,6(8)11)9-5(2)10/h4H2,1-3H3,(H2,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXKCFHWHQGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=S)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)
![1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2501805.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2501809.png)
![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)



![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2501819.png)

